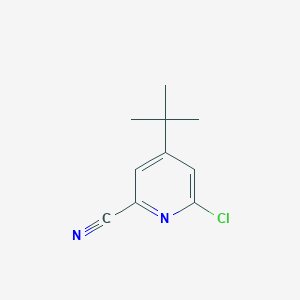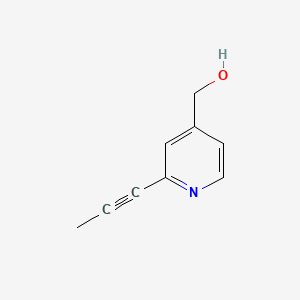
2-(1-propyn-1-yl)-4-Pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-propyn-1-yl)-4-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a propynyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-propyn-1-yl)-4-Pyridinemethanol typically involves the alkylation of 4-pyridinemethanol with a propynyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and 1-bromo-1-propyne as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-propyn-1-yl)-4-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the propynyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA) in an appropriate solvent.
Major Products Formed
Oxidation: 2-(1-propyn-1-yl)-4-pyridinecarboxaldehyde or 2-(1-propyn-1-yl)-4-pyridinecarboxylic acid.
Reduction: this compound or 2-(1-propyl)-4-pyridinemethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-propyn-1-yl)-4-Pyridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1-propyn-1-yl)-4-Pyridinemethanol depends on its interactions with molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the propynyl group can participate in π-π interactions and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-propyn-1-yl)-4-Pyridinecarboxaldehyde
- 2-(1-propyn-1-yl)-4-Pyridinecarboxylic acid
- 2-(1-propyl)-4-Pyridinemethanol
Uniqueness
2-(1-propyn-1-yl)-4-Pyridinemethanol is unique due to the presence of both a propynyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2-prop-1-ynylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H9NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-6,11H,7H2,1H3 |
Clé InChI |
KBJPBDBBYHAYDB-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=NC=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
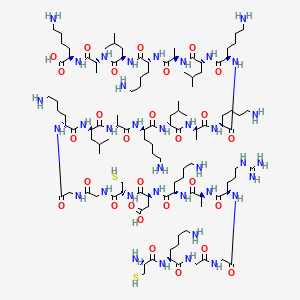
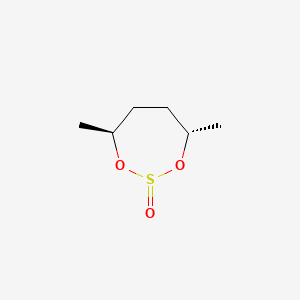
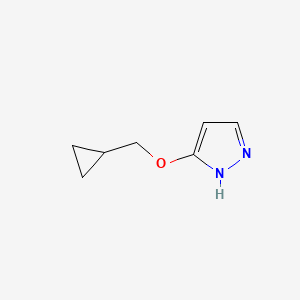
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
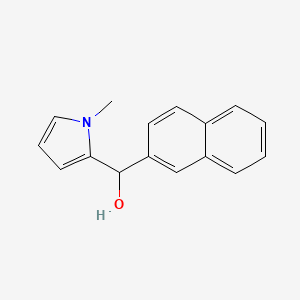

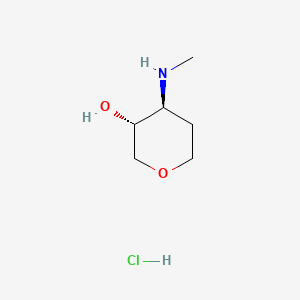

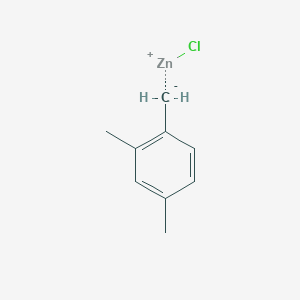
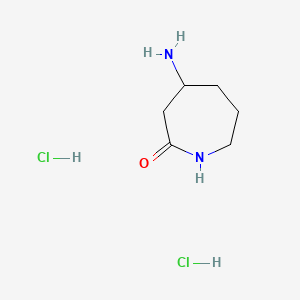
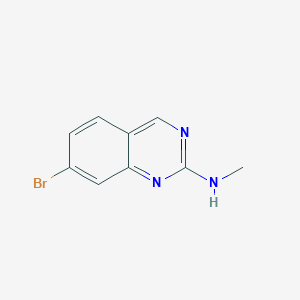
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
